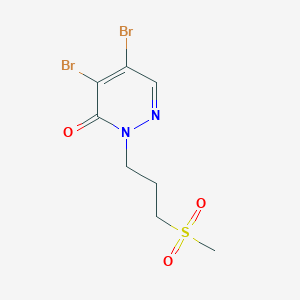
1-Morpholin-4-yl-3-(quinolin-4-ylamino)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Morpholin-4-yl-3-(quinolin-4-ylamino)propan-1-one, also known as MQPA, is a synthetic organic compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
作用机制
1-Morpholin-4-yl-3-(quinolin-4-ylamino)propan-1-one exerts its inhibitory effects on enzymes through the formation of a covalent bond with the active site of the enzyme. This covalent bond prevents the enzyme from functioning properly, leading to inhibition of its activity. The exact mechanism of action of 1-Morpholin-4-yl-3-(quinolin-4-ylamino)propan-1-one on cancer cells is not fully understood, but it is believed to involve the induction of apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
1-Morpholin-4-yl-3-(quinolin-4-ylamino)propan-1-one has been found to exhibit various biochemical and physiological effects. It has been found to inhibit blood coagulation and fibrinolysis, leading to anticoagulant effects. It has also been found to exhibit cytotoxic effects on cancer cells, leading to potential anticancer effects. However, the exact biochemical and physiological effects of 1-Morpholin-4-yl-3-(quinolin-4-ylamino)propan-1-one on various biological systems are not fully understood and require further research.
实验室实验的优点和局限性
1-Morpholin-4-yl-3-(quinolin-4-ylamino)propan-1-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research. It has also been extensively studied, making it a well-characterized compound. However, there are also limitations to its use in lab experiments. Its inhibitory effects on enzymes can lead to unwanted effects on biological systems, making it necessary to carefully control the concentration and exposure time of 1-Morpholin-4-yl-3-(quinolin-4-ylamino)propan-1-one in experiments.
未来方向
There are several future directions for the research on 1-Morpholin-4-yl-3-(quinolin-4-ylamino)propan-1-one. One potential application is the development of anticoagulant drugs. 1-Morpholin-4-yl-3-(quinolin-4-ylamino)propan-1-one has been found to exhibit potent inhibitory effects on various enzymes involved in blood coagulation and fibrinolysis, making it a potential candidate for the development of anticoagulant drugs. Another potential application is the development of anticancer drugs. 1-Morpholin-4-yl-3-(quinolin-4-ylamino)propan-1-one has been found to exhibit cytotoxic effects on cancer cells, making it a potential candidate for the development of anticancer drugs. Further research is needed to fully understand the mechanism of action of 1-Morpholin-4-yl-3-(quinolin-4-ylamino)propan-1-one on various biological systems and to explore its potential applications in scientific research.
合成方法
1-Morpholin-4-yl-3-(quinolin-4-ylamino)propan-1-one can be synthesized through a multistep process involving the reaction of 4-chloroquinoline with morpholine and subsequent reaction with 3-aminopropiophenone. The final product is obtained through purification by column chromatography and recrystallization.
科学研究应用
1-Morpholin-4-yl-3-(quinolin-4-ylamino)propan-1-one has been extensively studied for its potential applications in scientific research. It has been found to exhibit inhibitory effects on various enzymes such as thrombin, trypsin, and factor Xa. These enzymes play a crucial role in blood coagulation and fibrinolysis, making 1-Morpholin-4-yl-3-(quinolin-4-ylamino)propan-1-one a potential candidate for the development of anticoagulant drugs. 1-Morpholin-4-yl-3-(quinolin-4-ylamino)propan-1-one has also been studied for its potential applications in cancer research. It has been found to exhibit cytotoxic effects on cancer cells, making it a potential candidate for the development of anticancer drugs.
属性
IUPAC Name |
1-morpholin-4-yl-3-(quinolin-4-ylamino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c20-16(19-9-11-21-12-10-19)6-8-18-15-5-7-17-14-4-2-1-3-13(14)15/h1-5,7H,6,8-12H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKKLZCUQHHCAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCNC2=CC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4,5-dimethyl-1H-pyrazol-3-yl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6647423.png)


![2-[[3-(3,5-Dimethylpyrazol-1-yl)propylamino]methyl]-6-methylpyridin-3-ol](/img/structure/B6647446.png)
![2-Ethyl-2-[(3-methylpyridin-2-yl)methylamino]butanoic acid](/img/structure/B6647466.png)

![2-Methyl-4-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]-1,3-thiazole](/img/structure/B6647468.png)
![N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]thian-4-amine](/img/structure/B6647475.png)

![N-[(3-methyloxetan-3-yl)methyl]-5-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B6647496.png)
![4-Bromo-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methylamino]-2-methylpyridazin-3-one](/img/structure/B6647504.png)
![1-Cyclopropyl-3-[(3-methyloxetan-3-yl)methyl]urea](/img/structure/B6647515.png)
